1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine
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Overview
Description
1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine is an organic compound with the molecular formula C11H13Cl2N This compound is characterized by the presence of a cyclopropyl group and a dichlorophenyl group attached to an ethanamine backbone
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl bromide and 2,4-dichlorobenzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. .
Scientific Research Applications
1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and cancer.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine involves its interaction with specific molecular targets within the body:
Comparison with Similar Compounds
1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Cyclopropyl-2-(2,4-difluorophenyl)ethan-1-amine and 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethanone share structural similarities but differ in their chemical properties and applications.
Uniqueness: The presence of the cyclopropyl group and the specific substitution pattern on the phenyl ring confer unique chemical reactivity and biological activity to this compound, making it a valuable compound for research and industrial applications
Properties
Molecular Formula |
C11H13Cl2N |
---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
1-cyclopropyl-2-(2,4-dichlorophenyl)ethanamine |
InChI |
InChI=1S/C11H13Cl2N/c12-9-4-3-8(10(13)6-9)5-11(14)7-1-2-7/h3-4,6-7,11H,1-2,5,14H2 |
InChI Key |
XRHDWQLNNUKUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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